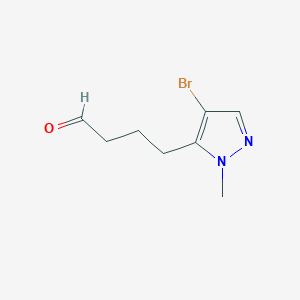

4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-2-methylpyrazol-3-yl)butanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-11-8(4-2-3-5-12)7(9)6-10-11/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFLYESVBAQUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)CCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for Compound Preparation

Retrosynthetic Analysis of 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or easily synthesizable starting materials. This process illuminates potential synthetic pathways by identifying key bond disconnections.

A primary retrosynthetic disconnection involves the carbon-carbon bond between the pyrazole (B372694) ring's C5 position and the butanal side chain. This approach simplifies the target molecule into two key synthons: a nucleophilic or electrophilic pyrazole intermediate and a corresponding electrophilic or nucleophilic four-carbon chain.

Pathway A (Pyrazole as Nucleophile): This strategy envisions the pyrazole ring as a nucleophile. Disconnection at the C5-Cα bond suggests a C5-metalated pyrazole species (e.g., lithiated or Grignard reagent) as the synthetic equivalent. The corresponding electrophile would be a functionalized four-carbon precursor, such as a 4-halobutanal (with the aldehyde group protected as an acetal) or an epoxide like 1,2-epoxybutane, which would require subsequent oxidation.

Pathway B (Pyrazole as Electrophile): Conversely, the pyrazole ring could act as an electrophile. While less common for the C5 position, a hypothetical disconnection could involve a pyrazole with a leaving group at C5, reacting with a nucleophilic butanal equivalent, such as a butanal-derived enolate or a Grignard reagent like 4-oxobutylmagnesium bromide.

This initial analysis highlights the need for robust methods to functionalize the pyrazole ring at a specific position and to prepare a suitable four-carbon building block with appropriate protecting groups.

A more fundamental retrosynthetic approach involves the deconstruction of the pyrazole ring itself. The most common and reliable method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine (B178648) derivative. pharmaguideline.comnih.govdergipark.org.tr

Applying this logic, the pyrazole ring of the target molecule can be disconnected across the N1-N2 and C3-N2 bonds. This fragmentation leads to two precursor molecules:

Methylhydrazine: This provides the N1 and N2 atoms of the pyrazole ring.

A functionalized 1,3-dicarbonyl equivalent: This five-carbon backbone must contain the necessary functionalities to yield the final substituted pyrazole. A plausible precursor would be a derivative of 2-bromo-3-oxoheptanedialdehyde. Such a complex starting material would cyclize with methylhydrazine to form the desired pyrazole ring with the bromo and butanal substituents already in place. This approach consolidates the synthetic effort into the preparation of a highly functionalized acyclic precursor.

Precursor Synthesis and Building Block Elaboration

Successful synthesis relies on the efficient preparation of the key intermediates identified during retrosynthetic analysis.

Following the strategy of functionalizing a pre-existing pyrazole ring, a crucial intermediate is 4-bromo-1-methyl-1H-pyrazole. Its synthesis can be approached systematically.

N-Methylation: The synthesis can begin with pyrazole itself, which is readily N-alkylated using reagents like dimethyl sulfate (B86663) or methyl iodide to form 1-methyl-1H-pyrazole. pharmaguideline.com

Electrophilic Bromination: Pyrazole rings undergo electrophilic substitution preferentially at the C4 position. nih.gov Therefore, treating 1-methyl-1H-pyrazole with a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) would selectively yield 4-bromo-1-methyl-1H-pyrazole. researchgate.net

C5-Functionalization: The final step in preparing the key intermediate is introducing a handle for the butanal chain at the C5 position. This is often achieved through deprotonation with a strong base (e.g., n-butyllithium) to generate a C5-lithiated species, which can then react with an appropriate electrophile.

| Reaction Step | Starting Material | Reagents and Conditions | Product |

| N-Methylation | Pyrazole | Dimethyl sulfate, Base | 1-methyl-1H-pyrazole |

| Bromination | 1-methyl-1H-pyrazole | N-Bromosuccinimide (NBS), Solvent (e.g., CCl₄) | 4-bromo-1-methyl-1H-pyrazole |

| C5-Lithiation | 4-bromo-1-methyl-1H-pyrazole | n-Butyllithium, THF, Low Temp (-78 °C) | 4-bromo-5-lithio-1-methyl-1H-pyrazole |

This interactive table summarizes the key steps for preparing a functionalized pyrazole intermediate.

4-Bromobutanal (B1274127) Diethyl Acetal: The aldehyde functionality is sensitive to the strongly basic conditions often used in C-C bond formation. Therefore, it must be protected. 4-Bromobutanal can be synthesized and immediately protected by reacting it with triethyl orthoformate in the presence of an acid catalyst to form 4-bromobutanal diethyl acetal. This protected precursor is stable to organometallic reagents.

4-Iodobutanal Diethyl Acetal: For enhanced reactivity, the corresponding iodide can be used. This can be prepared from the bromo-acetal via a Finkelstein reaction using sodium iodide in acetone.

| Precursor Name | Structure | Synthetic Utility |

| 4-Bromobutanal diethyl acetal | Br-(CH₂)₃-CH(OEt)₂ | Electrophilic partner for C5-lithiated pyrazole. |

| 4-Iodobutanal diethyl acetal | I-(CH₂)₃-CH(OEt)₂ | More reactive electrophile for coupling reactions. |

| 4-Butyn-1-ol | HC≡C-(CH₂)₂-OH | Can be coupled and subsequently hydrated/reduced. |

This interactive table lists potential functionalized butyl precursors.

Direct and Indirect Approaches for Pyrazole Ring Formation and Functionalization

The assembly of the target molecule can be achieved through direct or indirect strategies, each with distinct advantages.

Indirect Approach: Stepwise Functionalization

This method, building upon the precursor synthesis described in section 2.2, involves the sequential modification of a simple pyrazole core.

Synthesis of 4-bromo-1-methyl-1H-pyrazole: As outlined previously, this is achieved via N-methylation of pyrazole followed by C4-bromination. pharmaguideline.comnih.gov

Coupling Reaction: The C5 position of 4-bromo-1-methyl-1H-pyrazole is metalated using a strong base like n-butyllithium. The resulting nucleophilic 4-bromo-5-lithio-1-methyl-1H-pyrazole is then reacted with an electrophilic precursor, such as 4-bromobutanal diethyl acetal.

Deprotection: The final step is the acidic workup (e.g., with dilute HCl) to hydrolyze the acetal, revealing the aldehyde functionality and yielding the final product, this compound.

Direct Approach: Ring Formation from Acyclic Precursors

This strategy involves constructing the pyrazole ring with all necessary substituents incorporated from the start. This is a highly convergent approach, often referred to as a Knorr-type synthesis. nih.govdergipark.org.tr

Precursor Synthesis: The key challenge is the synthesis of the acyclic precursor, a 1,3-dicarbonyl equivalent. A potential starting material could be 2-bromo-1,3-cyclohexanedione. This could be alkylated with a protected 4-halobutane, followed by oxidative cleavage of the ring to generate the required linear diketone.

Cyclocondensation: The complex 1,3-dicarbonyl precursor is then reacted with methylhydrazine. The reaction proceeds via condensation, typically under acidic or basic conditions, followed by dehydration to form the aromatic pyrazole ring in a single step. dergipark.org.trmdpi.com The regioselectivity of the cyclization must be controlled to ensure the correct placement of the methyl group on the N1 position.

| Synthetic Approach | Description | Advantages | Challenges |

| Indirect | Sequential functionalization of a pre-formed pyrazole ring. | Stepwise, allows for optimization at each stage. | Potentially longer route, requires strong bases. |

| Direct | Ring formation from a highly functionalized acyclic precursor. | Convergent, potentially fewer steps overall. | Synthesis of the complex acyclic precursor can be difficult. |

This interactive table compares the direct and indirect synthetic strategies.

Strategic Introduction of Substituents

Once the pyrazole core is formed, or concurrently during its formation, the bromo and methyl groups must be introduced with precise regiocontrol.

The bromination of the pyrazole ring is a key step. The electronic properties of the pyrazole ring dictate that electrophilic substitution occurs preferentially at the C4 position, provided it is unsubstituted. acs.org This inherent regioselectivity simplifies the synthesis of 4-bromo-pyrazoles.

Common and effective brominating agents for this transformation include N-bromosuccinimide (NBS) and N-bromosaccharin (NBSac). researchgate.netiqs.edu The reaction of a 1-methyl-5-(protected precursor)-1H-pyrazole with NBS or NBSac would selectively yield the desired 4-bromo intermediate. These reactions are often high-yielding and can be performed under mild conditions. For instance, the synthesis of 4-bromo-1-methylpyrazole can be achieved by treating 1-methylpyrazole (B151067) with NBS in an aqueous solvent. iqs.edu A one-pot method has also been reported where the pyrazole formation from a 1,3-diketone and hydrazine is immediately followed by bromination with NBSac, catalyzed by silica (B1680970) gel supported sulfuric acid. researchgate.net

The introduction of the methyl group at the N1 position can be achieved either by using methylhydrazine during the initial cyclocondensation step or by alkylating a pre-formed NH-pyrazole. Using methylhydrazine is often more direct but can lead to a mixture of N1 and N2 regioisomers, depending on the substituents at C3 and C5 and the reaction conditions. nih.govmdpi.com

Post-formation N-methylation of a 4-bromo-5-(precursor)-1H-pyrazole presents a similar regioselectivity challenge. The adjacent nitrogen atoms have similar reactivities, making selective methylation difficult. nih.gov However, strategies have been developed to achieve high N1 selectivity. One approach utilizes sterically bulky α-halomethylsilanes as masked methylating reagents. nih.govbeilstein-journals.org The bulky silyl (B83357) group directs the alkylation to the less sterically hindered N1 position. A subsequent protodesilylation step then reveals the N-methyl group. This two-step sequence can achieve N1/N2 ratios greater than 99:1. nih.gov Alternatively, the regioselectivity of N-alkylation can be influenced by the choice of base and solvent system, with K₂CO₃ in DMSO being reported to favor N1 substitution for many 3-substituted pyrazoles. researchgate.net

Elaboration of the Butanal Side Chain

The introduction and modification of the butanal side chain at the C5 position of the 4-bromo-1-methyl-1H-pyrazole nucleus is a critical phase in the synthesis of the target compound. This process can be approached through several strategic pathways, often involving the initial installation of a precursor functional group that is later converted to the aldehyde.

One common strategy involves the introduction of a four-carbon chain with a terminal functional group that can be readily oxidized to an aldehyde. For instance, a C5-alkylation of a suitable pyrazole precursor with a 4-halobutan-1-ol derivative (protected as a tetrahydropyranyl or silyl ether) would furnish an intermediate with a terminal alcohol. Subsequent deprotection followed by a mild oxidation protocol, such as using pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation, would yield the desired butanal moiety.

Alternatively, a C-C bond-forming reaction, such as a Negishi or Suzuki coupling, could be employed. This would involve a 5-halo-4-bromo-1-methyl-1H-pyrazole intermediate reacting with an organozinc or organoboron reagent containing the four-carbon chain with a protected aldehyde or a precursor functional group. For example, coupling with the boronic ester of 4,4-diethoxybutan-1-ol (B15324462) would install a protected aldehyde, which can be deprotected under acidic conditions to reveal the butanal functionality.

Another viable route is the hydroformylation of a C5-allyl or but-3-enyl pyrazole derivative. The butenyl side chain could be installed via a cross-coupling reaction. The subsequent hydroformylation, typically catalyzed by rhodium or cobalt complexes, would introduce a formyl group at the terminal position of the double bond, directly yielding the target butanal.

Finally, the elaboration could start from a C5-carbaldehyde on the pyrazole ring. A Wittig or Horner-Wadsworth-Emmons reaction with a three-carbon phosphorane or phosphonate (B1237965) reagent could form a C5-(but-1-enyl) intermediate. Subsequent reduction of the double bond and oxidation of a terminal group (if the Wittig reagent was designed to carry a masked alcohol) would complete the synthesis of the butanal side chain. Each of these methods offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions, allowing for a flexible approach to the target molecule.

Modern Synthetic Techniques and Catalytic Systems

The synthesis of functionalized pyrazoles like this compound is greatly enhanced by the application of modern synthetic methods. These techniques often provide higher yields, shorter reaction times, and greater sustainability compared to traditional approaches.

Application of Transition Metal Catalysis (e.g., Suzuki, Sonogashira, Buchwald–Hartwig variants)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores. For the synthesis of the target compound, these reactions can be applied at various stages, particularly for C-C and C-N bond formation.

Suzuki–Miyaura Coupling: This palladium-catalyzed reaction is highly effective for forming C-C bonds between an organohalide and a boronic acid or ester. In the context of the target molecule, a Suzuki coupling could be used to attach the butanal precursor side chain to the C5 position of a 5-halo-4-bromo-1-methyl-1H-pyrazole. Alternatively, it could be used to functionalize the C4 position by coupling a 4-bromo-1-methyl-5-(protected butanal)-1H-pyrazole with various aryl or vinyl boronic acids, demonstrating the versatility of the bromine atom as a synthetic handle for further diversification. nih.govnih.govrsc.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced pre-catalyst, along with a base. nih.gov

Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl or vinyl halides using palladium and copper co-catalysts, provides a powerful method for introducing alkynyl moieties. mdpi.com A 4-bromo-5-halo-1-methyl-1H-pyrazole could be coupled with a terminal alkyne like but-3-yn-1-ol. The resulting pyrazole with a C5-(4-hydroxybut-1-ynyl) side chain could then be selectively reduced and oxidized to afford the final butanal product. This method is valued for its mild reaction conditions. mdpi.com

Buchwald–Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a premier method for synthesizing aryl amines from aryl halides. wikipedia.orgnih.gov While not directly involved in synthesizing the butanal side chain, the bromo-substituent at the C4 position of the pyrazole ring makes it an ideal substrate for Buchwald-Hartwig amination. nih.govresearchgate.net This allows for the late-stage introduction of a wide array of primary or secondary amines, creating a library of derivatives from a common intermediate. nih.govnih.gov The reaction's efficiency has been improved through the development of specialized bulky phosphine (B1218219) ligands. nih.gov

Table 1: Overview of Transition Metal Catalysis in Pyrazole Synthesis

| Reaction Type | Catalyst/Reagents | Bond Formed | Application for Target Compound | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic acid/ester | C-C | Introduction of side chain at C5 or functionalization at C4 | nih.govnih.govrsc.org |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Terminal alkyne | C-C (sp²-sp) | Introduction of an alkynyl precursor for the butanal side chain | mdpi.com |

| Buchwald-Hartwig Amination | Pd catalyst, Bulky phosphine ligand, Base, Amine | C-N | Functionalization of the C4-bromo position | wikipedia.orgnih.govnih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis (UAOS) employs acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. rsc.org This phenomenon enhances mass transfer and accelerates reaction rates. UAOS is considered a green chemistry technique as it often allows for milder reaction conditions and can reduce the need for harsh reagents. rsc.orgnih.gov In pyrazole synthesis, sonication has been used to promote cyclization reactions and functional group transformations. The synthesis of the target compound could benefit from ultrasound assistance, potentially leading to higher yields and shorter reaction times under more environmentally benign conditions compared to conventional methods. rsc.org

Mechanochemical Synthesis Approaches

Mechanochemistry involves using mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding). This solvent-free approach aligns strongly with the principles of green chemistry. By avoiding bulk solvents, mechanochemistry reduces waste and can lead to the formation of products that are difficult to obtain from solution-phase synthesis. While less common for complex multi-step syntheses, mechanochemical methods have been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles, typically in condensation or cycloaddition reactions.

Green Chemistry Principles in Synthetic Route Design

The design of a synthetic route for this compound can be significantly improved by incorporating the principles of green chemistry. The goal is to create a process that is more sustainable, safer, and more efficient. researchgate.netjetir.org

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. Multicomponent reactions (MCRs) are an excellent example of this principle. nih.govmdpi.com

Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or ionic liquids, or the reactions should be conducted under solvent-free conditions. researchgate.netacs.org

Energy Efficiency: Employing energy-efficient techniques like microwave, ultrasound, or mechanochemical synthesis can significantly reduce energy consumption compared to conventional heating methods. rsc.orgnih.gov

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. The application of transition metal catalysts, organocatalysts, or biocatalysts enhances selectivity, reduces waste, and allows for milder reaction conditions. jetir.org

By integrating these principles, for example, through a one-pot, multicomponent reaction catalyzed by a recyclable catalyst in an aqueous medium under microwave irradiation, the synthesis of the target compound can be made significantly more environmentally friendly. nih.govmdpi.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

No experimental NMR data for 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal has been found in the searched scientific literature.

Specific proton chemical shifts (δ), coupling constants (J), and signal multiplicities for the proton environments within this compound are not available in published research.

Detailed ¹³C NMR data, including chemical shifts for the carbon atoms of the pyrazole (B372694) ring, the butanal chain, and the methyl group, have not been reported.

While 2D NMR techniques would be instrumental in confirming the connectivity of protons and carbons in this compound, no such experimental data has been published.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

No experimental mass spectrometry data for this compound has been found.

The exact mass of this compound, as determined by HRMS, is not available in the scientific literature.

Specific fragmentation pathways for this compound, which would be determined through MS/MS experiments, have not been documented.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that provides a "fingerprint" of the molecule's vibrational modes. For this compound, IR spectroscopy would be instrumental in confirming the presence of key functional groups, particularly the aldehyde and the substituted pyrazole ring.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the butanal moiety, typically appearing in the region of 1740-1720 cm⁻¹. The presence of C-H stretching vibrations from the aldehyde group would also be anticipated around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹.

Vibrations associated with the pyrazole ring would also be evident. rsc.org The C=N stretching vibration within the heterocyclic ring is expected to produce a band in the 1600-1500 cm⁻¹ range. Additionally, C-H stretching from the pyrazole ring and the N-methyl group would likely be observed around 3100-3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹. nih.gov

A summary of the expected IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1740 - 1720 |

| Aldehyde (C-H) | Stretch | 2850 - 2800 and 2750 - 2700 |

| Pyrazole Ring (C=N) | Stretch | 1600 - 1500 |

| Aromatic/Heterocyclic (C-H) | Stretch | 3100 - 3000 |

| Alkyl (C-H) | Stretch | 2960 - 2850 |

| C-Br | Stretch | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The pyrazole ring in this compound, being a heteroaromatic system, is expected to exhibit characteristic UV absorption.

The UV-Vis spectrum of pyrazole itself shows a strong absorption band around 210 nm, which is attributed to a π → π* transition. rsc.orgnist.gov For substituted pyrazoles, the position and intensity of this absorption can be influenced by the nature and position of the substituents. The presence of a bromine atom and an alkyl chain on the pyrazole ring of the target compound would likely result in a bathochromic (red) shift of the primary absorption band. It is also possible that n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, could be observed, although these are typically much weaker than π → π* transitions. nih.govresearchgate.net

A hypothetical UV-Vis analysis in a solvent such as ethanol might reveal a primary absorption maximum (λmax) in the range of 220-240 nm. The molar absorptivity (ε) would also be a key parameter determined from this analysis, providing information on the probability of the electronic transition.

| Parameter | Expected Value | Associated Transition |

| λmax | 220 - 240 nm | π → π* |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state.

While specific crystallographic data for this compound is not available, studies on other pyrazole derivatives have shown that they can crystallize in various crystal systems, including monoclinic and triclinic systems. spast.orgnih.govresearchgate.net The crystallographic analysis would reveal the planarity of the pyrazole ring and the orientation of the butanal side chain relative to the ring. Intermolecular interactions, such as hydrogen bonding (if present) or van der Waals forces, which dictate the packing of the molecules in the crystal lattice, would also be elucidated. researchgate.netmdpi.com

A hypothetical crystallographic analysis would yield a set of unit cell parameters and the precise coordinates of each atom in the molecule.

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures. A combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) would provide a comprehensive purity profile for this compound.

HPLC is a high-resolution separation technique widely used for the purity assessment and quantitative analysis of organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable. sielc.comijcpa.in

A typical HPLC setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid like formic or phosphoric acid to improve peak shape. sielc.com Detection would likely be performed using a UV detector set at the λmax determined by UV-Vis spectroscopy. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration. Purity is determined by the percentage of the total peak area that is attributed to the main peak.

| HPLC Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV at λmax (e.g., 230 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. jeol.comnih.gov It would be particularly useful for detecting any volatile impurities in the sample of this compound, such as residual solvents or volatile byproducts from its synthesis.

The compound itself may be amenable to GC analysis, likely requiring a moderately polar capillary column and temperature programming. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would have the added advantage of providing mass spectral data for any separated components, aiding in their identification. thermofisher.commdpi.com

| GC Parameter | Typical Conditions |

| Column | Moderately polar capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Detector | FID or MS |

Thin-Layer Chromatography is a simple, rapid, and inexpensive technique that is invaluable for monitoring the progress of chemical reactions and for preliminary purity assessment. rsc.orgmdpi.comrsc.org For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A TLC analysis would involve spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate and developing it in an appropriate solvent system, likely a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The separated spots would be visualized under UV light or by staining. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, would be used to identify the product and any impurities.

| TLC Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane/Ethyl Acetate mixture (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) or chemical stain (e.g., iodine) |

Reactivity and Mechanistic Investigations of the Compound

Chemical Transformations Involving the Butanal Functionality

The aldehyde group in the butanal side chain is a highly reactive functional group that can undergo a variety of chemical transformations.

The aldehyde functionality can be readily reduced to a primary alcohol or converted into an amine through reductive amination.

Reduction to Alcohol: The reduction of the butanal to the corresponding alcohol, 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butan-1-ol, can be achieved using a variety of reducing agents.

| Reducing Agent | Product |

| Sodium borohydride | 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butan-1-ol |

| Lithium aluminium hydride | 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butan-1-ol |

| Catalytic hydrogenation (H₂, Pd/C) | 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butan-1-ol |

Reductive Amination: The butanal can be converted to a primary, secondary, or tertiary amine in the presence of an amine and a reducing agent.

| Amine Source | Reducing Agent | Product |

| Ammonia | Sodium cyanoborohydride | 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butan-1-amine |

| Primary amine | Sodium triacetoxyborohydride | N-alkyl-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butan-1-amine |

| Secondary amine | Sodium triacetoxyborohydride | N,N-dialkyl-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butan-1-amine |

The aldehyde group can be oxidized to a carboxylic acid, yielding 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanoic acid.

| Oxidizing Agent | Product |

| Potassium permanganate (B83412) (KMnO₄) | 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanoic acid |

| Jones reagent (CrO₃, H₂SO₄) | 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanoic acid |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanoic acid |

The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles.

Grignard Reaction: Reaction with a Grignard reagent (R-MgX) results in the formation of a secondary alcohol.

Wittig Reaction: The Wittig reaction, using a phosphorus ylide (Ph₃P=CHR), converts the aldehyde into an alkene.

Aldol (B89426) Reaction: Under basic or acidic conditions, the butanal can undergo an aldol addition or condensation with another enolizable carbonyl compound.

The aldehyde can react with alcohols, amines, and hydroxylamine (B1172632) to form acetals, imines, and oximes, respectively. These reactions are often used to protect the aldehyde group during other chemical transformations.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the butanal is converted to an acetal. acs.org

Imine Formation: Reaction with a primary amine yields an imine (Schiff base).

Oxime Formation: The butanal reacts with hydroxylamine to form an oxime. grafiati.comgrafiati.com

Reactivity of the Bromo-Pyrazole Moiety

The bromine atom on the pyrazole (B372694) ring is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. nih.gov

These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: The Suzuki coupling involves the reaction of the bromo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl or vinyl-substituted pyrazole. nih.govrsc.orgmdpi.comnih.govresearchgate.net

| Boronic Acid/Ester | Catalyst | Base | Product |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(4-aryl-1-methyl-1H-pyrazol-5-yl)butanal |

| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-(4-vinyl-1-methyl-1H-pyrazol-5-yl)butanal |

Heck Reaction: The Heck reaction couples the bromo-pyrazole with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group at the 4-position of the pyrazole ring. organic-chemistry.orgmdpi.commdpi.comresearchgate.net

| Alkene | Catalyst | Base | Product |

| Styrene | Pd(OAc)₂ | Et₃N | 4-(1-methyl-4-styryl-1H-pyrazol-5-yl)butanal |

| Acrylate | Pd(PPh₃)₄ | K₂CO₃ | Methyl 3-(5-(butan-4-al)-1-methyl-1H-pyrazol-4-yl)acrylate |

Sonogashira Reaction: This reaction involves the coupling of the bromo-pyrazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynyl-substituted pyrazole. nih.govwikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgresearchgate.net

| Alkyne | Catalyst | Co-catalyst | Base | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 4-(1-methyl-4-(phenylethynyl)-1H-pyrazol-5-yl)butanal |

| Propyne | Pd(OAc)₂ | CuI | Piperidine | 4-(1-methyl-4-(prop-1-yn-1-yl)-1H-pyrazol-5-yl)butanal |

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent to couple with the bromo-pyrazole in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org

| Organozinc Reagent | Catalyst | Product |

| Arylzinc chloride | Pd(PPh₃)₄ | 4-(4-aryl-1-methyl-1H-pyrazol-5-yl)butanal |

| Alkylzinc bromide | Ni(dppe)Cl₂ | 4-(4-alkyl-1-methyl-1H-pyrazol-5-yl)butanal |

Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally characterized as having a moderate π-excessive character, which can make it less susceptible to nucleophilic aromatic substitution (SNAr) compared to more electron-deficient aromatic systems. encyclopedia.pub The reaction's feasibility is often dependent on the presence and nature of substituents on the ring. encyclopedia.pub For 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal, the bromine atom at the C4 position represents a potential site for nucleophilic displacement.

Research on related 4-halonitro-pyrazolecarboxylic acids has shown that nucleophilic substitution of the halogen is possible. For instance, the reaction of 4-bromo-1-methyl-nitropyrazole carboxylic acids with arylamines in the presence of copper salts leads to the formation of 4-arylamino substituted products. osti.gov This suggests that the bromine atom in this compound could be displaced by various nucleophiles, likely requiring catalysis to overcome the inherent low reactivity of the pyrazole ring towards nucleophilic attack. encyclopedia.pubosti.gov The mechanism for such reactions may involve the formation of a Meisenheimer-like intermediate or proceed through a metal-catalyzed pathway.

Table 1: Potential Nucleophilic Substitution Reactions at the C4 Position

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | Aniline (with Cu(I) catalyst) | 4-(4-anilino-1-methyl-1H-pyrazol-5-yl)butanal |

| Alkoxide | Sodium methoxide | 4-(4-methoxy-1-methyl-1H-pyrazol-5-yl)butanal |

| Thiolate | Sodium thiophenoxide | 4-(1-methyl-4-(phenylthio)-1H-pyrazol-5-yl)butanal |

Electrophilic Aromatic Substitution Patterns on the Pyrazole Ring

The pyrazole nucleus is an aromatic system that readily undergoes electrophilic substitution reactions, with the C4 position being the most electron-rich and, therefore, the most common site of attack. encyclopedia.pubglobalresearchonline.netguidechem.comchemicalbook.comrrbdavc.org In the case of this compound, the C4 position is already occupied by a bromine atom. Therefore, any further electrophilic substitution would be directed to the remaining unsubstituted carbon, the C3 position.

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation, which typically occur at the C4 position. globalresearchonline.netscribd.com For this specific compound, these reactions would be expected to proceed at the C3 position, albeit likely requiring forcing conditions.

Table 2: Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-(4-bromo-1-methyl-3-nitro-1H-pyrazol-5-yl)butanal |

| Bromination | Br₂ / FeBr₃ | 4-(3,4-dibromo-1-methyl-1H-pyrazol-5-yl)butanal |

| Sulfonation | Fuming H₂SO₄ | 5-(4-oxobutyl)-4-bromo-1-methyl-1H-pyrazole-3-sulfonic acid |

Acid-Base Chemistry and Tautomerism of the Pyrazole Ring

Pyrazoles are weak bases, with the lone pair of electrons on the sp²-hybridized, pyridine-like N2 nitrogen being responsible for their basic character. encyclopedia.pubguidechem.com The parent pyrazole has a pKb of 11.5. guidechem.comchemicalbook.com The basicity of the pyrazole ring in this compound is influenced by its substituents. The N1-methyl group is weakly electron-donating, which would slightly increase basicity. Conversely, the electron-withdrawing nature of the bromine atom and the butanal side chain would decrease the electron density on the ring and reduce the basicity of the N2 nitrogen.

A key structural feature of this compound is the methyl group at the N1 position. This substitution prevents the possibility of annular prototropic tautomerism, a phenomenon common in N-unsubstituted pyrazoles where a proton can migrate between the two ring nitrogen atoms. globalresearchonline.netnih.gov In this compound, the positions of the nitrogen atoms are fixed, simplifying its isomeric identity and reactivity compared to its N-unsubstituted counterpart.

Regioselectivity and Stereoselectivity in Reactions of the Compound

The presence of two distinct reactive moieties—the pyrazole ring and the aldehyde group—makes regioselectivity a critical consideration in the reactions of this compound. The choice of reagents and reaction conditions will determine whether a reaction occurs on the ring or the side chain.

Regioselectivity :

Ring Reactions : As discussed, nucleophilic attack is predicted to occur regioselectively at the C4 position, leading to the substitution of the bromine atom. Electrophilic attack is directed towards the C3 position.

Side-Chain Reactions : The aldehyde group is susceptible to a wide range of reactions typical of carbonyls. These include nucleophilic addition by organometallic reagents (e.g., Grignard reagents), reduction to a primary alcohol using agents like sodium borohydride, oxidation to a carboxylic acid, and condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Achieving high regioselectivity would involve choosing conditions that favor one pathway over the other. For example, using a mild reducing agent like NaBH₄ at low temperatures would likely reduce the aldehyde without affecting the bromo-substituted pyrazole ring. Conversely, copper-catalyzed amination would target the C-Br bond on the ring specifically.

Stereoselectivity : Reactions involving the butanal side chain can have stereochemical implications. The aldehyde's carbonyl carbon is prochiral. Nucleophilic addition to this carbon creates a new chiral center.

In the absence of any chiral influence (e.g., using an achiral nucleophile and catalyst), the reaction would produce a racemic mixture of the two possible enantiomers.

A stereoselective reaction, which forms one stereoisomer preferentially over another, could be achieved by using chiral reagents, catalysts, or auxiliaries. masterorganicchemistry.com For instance, the reduction of the aldehyde with a chiral reducing agent could yield one enantiomer of the resulting alcohol in excess.

Reaction Kinetics and Mechanistic Pathway Elucidation

Nucleophilic Aromatic Substitution (SNAr) : The kinetics of SNAr on the pyrazole ring would likely follow a two-step mechanism involving a slow, rate-determining nucleophilic attack to form a high-energy anionic intermediate (Meisenheimer complex), followed by a fast departure of the bromide leaving group to restore aromaticity. The reaction rate would be sensitive to the nucleophilicity of the attacking species and the stability of the intermediate.

Electrophilic Aromatic Substitution : The mechanism proceeds via the formation of a cationic intermediate known as a sigma complex or arenium ion. rsc.org The first step, the attack of the electrophile on the pyrazole ring to form this intermediate, is typically the rate-determining step. The stability of this intermediate is influenced by the substituents on the ring. Kinetic studies on the nitration of 1,3,5-trimethylpyrazole (B15565) have shown that the reaction can proceed on the protonated (conjugate acid) form of the pyrazole, which influences the reaction rate and pathway. rsc.org

Aldehyde Reactions : The kinetics of nucleophilic addition to the aldehyde would follow well-established mechanisms. The rate is influenced by the electrophilicity of the carbonyl carbon and the strength of the nucleophile. The reaction can be acid- or base-catalyzed.

Elucidating the precise mechanistic pathways and reaction kinetics for this specific compound would require experimental studies, such as monitoring reaction progress using spectroscopic techniques (e.g., NMR, UV-Vis) under various conditions to determine rate laws, activation energies, and the influence of substituents. researchgate.net

Applications in Advanced Synthetic Organic Chemistry

Building Block for Complex Heterocyclic Systems

The inherent reactivity of "4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal" makes it an ideal candidate for the synthesis of intricate heterocyclic frameworks. The pyrazole (B372694) nucleus itself is a common feature in many biologically active compounds, and the aldehyde and bromo substituents provide handles for further chemical manipulation. nih.gov

The aldehyde functionality of "this compound" can readily participate in cyclization reactions to form fused ring systems. For instance, it can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to construct new heterocyclic rings fused to the pyrazole core. The bromo substituent offers a site for subsequent cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, enabling the introduction of additional rings and complexity to the molecular scaffold. This dual reactivity allows for a modular and efficient approach to the synthesis of polycyclic compounds with potential applications in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore, and its incorporation into fused systems can lead to novel therapeutic agents. researchgate.netresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are a powerful tool in modern organic synthesis. The aldehyde group in "this compound" makes it a suitable substrate for various MCRs, such as the Ugi, Passerini, or Hantzsch reactions. By participating in these reactions, the compound can serve as a scaffold to rapidly generate libraries of complex molecules with diverse substitution patterns. The resulting products, incorporating the pyrazole ring, can then be further functionalized at the bromo position, adding another layer of molecular diversity. This approach is particularly valuable in drug discovery for the rapid exploration of chemical space. researchgate.net

Ligand Design and Coordination Chemistry

Pyrazole-containing molecules are widely recognized for their ability to act as ligands in coordination chemistry. The nitrogen atoms of the pyrazole ring can coordinate to a variety of metal centers, forming stable metal complexes. While specific studies on "this compound" as a ligand may not be extensively documented, the general principles of pyrazole coordination chemistry suggest its potential in this area. The butanal side chain could be modified to introduce additional coordinating groups, leading to the formation of polydentate ligands. These ligands can then be used to create novel metal-organic frameworks (MOFs), catalysts, or imaging agents. The electronic properties of the pyrazole ring, which can be tuned by substituents, make these ligands attractive for a range of applications in catalysis and materials science.

Probe Synthesis for Chemical Biology Research

Chemical probes are essential tools for studying biological processes in living systems. The pyrazole scaffold is a common feature in many biologically active molecules, and "this compound" can serve as a starting point for the synthesis of such probes. benthamdirect.com The aldehyde group can be used to attach fluorescent dyes, affinity tags, or other reporter groups. The bromo substituent allows for the introduction of photoreactive groups for covalent labeling of target proteins. By systematically modifying the structure of the pyrazole core and the side chain, researchers can develop potent and selective probes to investigate the function of specific proteins or pathways. The versatility of this building block makes it a valuable resource for chemical biologists seeking to develop novel tools for their research.

Intermediate in Natural Product Synthesis

While there may not be direct examples of "this compound" being used in the total synthesis of a specific natural product, the broader field of pyrazole chemistry has demonstrated the utility of such heterocycles as key intermediates. orientjchem.org Pyrazole-containing natural products, though not as common as other heterocycles, do exist, and synthetic routes to these molecules often rely on pre-functionalized pyrazole building blocks. The aldehyde and bromo groups on "this compound" provide the necessary handles for elaboration into more complex structures, potentially mimicking the substitution patterns found in natural products. Furthermore, the pyrazole ring can be used as a stable platform to control stereochemistry in subsequent synthetic steps.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal, these calculations reveal the distribution of electrons and the energetic factors governing its stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. eurasianjournals.com For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311+G(d,p), can be used to determine key electronic parameters. tandfonline.com These calculations provide insights into the molecule's reactivity and kinetic stability through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the stability of the molecule. A larger energy gap suggests higher stability and lower reactivity. researchgate.net

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| Total Energy | -2978.654 | -81053.1 |

| HOMO Energy | -0.245 | -6.67 |

| LUMO Energy | -0.052 | -1.41 |

| HOMO-LUMO Gap | 0.193 | 5.26 |

Ab Initio Methods

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a higher level of theory for assessing molecular properties. rdd.edu.iq Methods such as Møller-Plesset perturbation theory (e.g., MP2) can be used to refine the understanding of the molecule's stability and electron correlation effects. These calculations can provide more accurate geometric parameters and energies compared to DFT. For pyrazole (B372694) derivatives, ab initio methods have been used to determine structural properties and vibrational frequencies. rdd.edu.iq

Conformational Analysis and Molecular Dynamics Simulations

The flexible butanal side chain of this compound can adopt various conformations, which can influence its physical and chemical properties.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms and bonds, MD can explore the conformational space and identify the most populated conformational states under specific conditions (e.g., in a solvent). frontiersin.org These simulations are valuable for understanding how the molecule might behave in a biological environment. nih.gov

| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180 | 0.00 | 65 |

| Gauche (+) | 60 | 0.95 | 17.5 |

| Gauche (-) | -60 | 0.95 | 17.5 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict spectroscopic data, which is invaluable for the characterization of new compounds.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. rsc.org These predictions aid in the assignment of experimental NMR spectra. nih.gov

Similarly, the calculation of vibrational frequencies using DFT can predict the infrared (IR) spectrum of the molecule. ijoctc.org The predicted frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. researchgate.net

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (N-methyl) | 3.75 |

| CH (pyrazole ring) | 7.50 |

| CH₂ (alpha to pyrazole) | 2.80 |

| CH₂ (beta to pyrazole) | 1.90 |

| CH₂ (gamma to pyrazole) | 2.50 |

| CHO (aldehyde) | 9.70 |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify intermediates and, crucially, the transition states that connect them. For pyrazole synthesis, computational studies have been used to investigate reaction pathways and determine the favorability of different mechanistic routes. nih.gov

For this compound, computational modeling could be used to explore reactions such as the oxidation of the aldehyde group or nucleophilic substitution at the bromine-substituted position. The calculation of activation energies by identifying the transition state structures would provide quantitative insights into the kinetics of such reactions.

Molecular Docking and Molecular Dynamics Simulations for Hypothetical Target Interactions (Mechanistic focus only)

To explore the potential of this compound to interact with biological targets, molecular docking and molecular dynamics simulations can be employed. nih.gov These methods are used to predict the binding mode and affinity of a small molecule to the active site of a protein. researchgate.net

Molecular docking would involve placing the molecule into the binding site of a hypothetical target protein and scoring the different poses to identify the most favorable binding orientation. ijsdr.org Subsequent MD simulations of the protein-ligand complex can then be used to assess the stability of the predicted binding mode and to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. researchgate.net This provides a mechanistic understanding of the potential interaction at an atomic level. researchgate.net

Potential Biological Relevance: Mechanistic and Target Oriented Research

Investigation of Molecular Interactions with Biomolecules

Given the diverse bioactivities of pyrazole (B372694) derivatives, 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal could potentially interact with various biomolecules, including enzymes and receptors, and modulate specific cellular pathways.

Pyrazole derivatives are known to be effective enzyme inhibitors. nih.gov For instance, many pyrazole-containing compounds have been developed as potent kinase inhibitors, targeting enzymes that are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. nih.gov The N-methylpyrazole moiety, present in the subject compound, is a feature of several kinase inhibitors.

Additionally, the pyrazole scaffold can be found in inhibitors of other enzyme classes. For example, some pyrazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net The butanal side chain of this compound, with its reactive aldehyde group, could potentially form covalent bonds with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition.

The interaction of pyrazole derivatives with various receptors has been documented. Notably, certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some showing selectivity for the ERα subtype. nih.gov The specific substitution pattern on the pyrazole ring is crucial for high-affinity binding. nih.gov

Furthermore, pyrazole derivatives have been investigated as antagonists for the cannabinoid receptor CB1. researchgate.net These studies highlight that the substituents at positions 1, 3, 4, and 5 of the pyrazole ring play a critical role in determining the binding affinity and selectivity for the receptor. researchgate.net While the substitution pattern of this compound differs from these reported receptor ligands, the potential for interaction with various receptor types cannot be ruled out and would require empirical investigation through comprehensive receptor binding assays.

The potential of this compound to modulate cellular pathways is intrinsically linked to its interactions with specific enzymes and receptors. For instance, if the compound were to inhibit a key kinase in a signaling cascade, it could lead to the downregulation of that pathway.

Studies on other pyrazole derivatives have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells and to arrest the cell cycle at different phases. researchgate.net For example, certain pyrazole derivatives have been shown to induce G2/M phase cell cycle arrest. mdpi.com The underlying mechanism for these effects often involves the modulation of complex signaling networks that regulate cell proliferation and survival.

Structure-Activity Relationship (SAR) Studies of Related Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.

Halogen Substitution: The presence of a halogen, such as the bromine atom at the C4 position of the target compound, can significantly influence biological activity. Halogenation can alter the electronic properties of the molecule, enhance its lipophilicity, and facilitate interactions with biological targets. For instance, the introduction of halopyrazole groups has been shown to improve the insecticidal and fungicidal activities of matrine (B1676216) derivatives. nih.gov In some cases, halogenated pyrazoles have demonstrated potent anticancer activity. researchgate.net

N-Alkylation: The N-methyl group in this compound is a common feature in many biologically active pyrazoles. N-alkylation can influence the compound's metabolic stability, solubility, and binding affinity to its target. Engineered enzymes have been developed for the selective N-alkylation of pyrazoles, highlighting the importance of this structural modification in generating bioactive molecules. researchgate.netnih.gov

Substitution at C5: The butanal side chain at the C5 position is a key feature that could dictate the compound's biological profile. The length and functionality of the alkyl chain at this position can impact potency and selectivity. The aldehyde functionality, in particular, is reactive and could participate in covalent interactions with biological targets.

The following table summarizes the potential impact of key structural features on the biological activity of pyrazole derivatives, based on published SAR studies.

| Structural Feature | Position | Potential Impact on Biological Activity | Reference Examples |

|---|---|---|---|

| Bromo | C4 | Enhanced lipophilicity, altered electronic properties, potential for improved anticancer, insecticidal, and fungicidal activities. | Halogenated pyrazoles with enhanced pesticidal activity. nih.gov |

| Methyl | N1 | Increased metabolic stability, modified solubility and binding affinity. Common in kinase inhibitors. | N-methyl pyrazole carboxamides with antifungal activity. mdpi.com |

| Butanal | C5 | Potential for covalent bond formation via the aldehyde group, influencing enzyme inhibition. The alkyl chain length can affect binding affinity. | Alkylation at C5 is a common strategy in the synthesis of pyrazole carboxamide derivatives with insecticidal and bactericidal activity. nih.gov |

Biological Target Identification and Validation Methodologies

Identifying the specific biological target(s) of a novel compound like this compound is a critical step in understanding its mechanism of action. A variety of experimental and computational approaches can be employed for this purpose.

Experimental Approaches:

Affinity-Based Methods: These techniques, such as affinity chromatography and pull-down assays, involve immobilizing the compound of interest on a solid support to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Cell-Based Assays: High-throughput screening of the compound against a panel of cell lines can reveal its phenotypic effects, such as cytotoxicity or inhibition of cell proliferation. This can provide clues about the pathways and potential targets involved.

Enzyme and Receptor Panels: Screening the compound against a broad panel of purified enzymes and receptors can directly identify potential molecular targets.

Computational Approaches:

Molecular Docking: This in silico method predicts the binding mode and affinity of a small molecule to the three-dimensional structure of a known protein target.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to search for potential protein targets that have a complementary binding site.

Once a potential target is identified, it must be validated to confirm its role in the observed biological effect. Target validation techniques include:

Genetic Methods: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knockdown or knockout the expression of the putative target gene. If the resulting phenotype mimics the effect of the compound, it provides strong evidence for the target's involvement.

Biochemical Assays: Direct measurement of the compound's effect on the activity of the purified target protein can confirm a direct interaction.

Mechanistic Elucidation of Observed Biological Effects at the Molecular Level

Elucidating the precise molecular mechanism of action of a compound involves understanding how its interaction with a specific target leads to a downstream biological response. For this compound, this would entail a multi-step process.

Assuming the compound is found to be a potent inhibitor of a particular kinase, the mechanistic investigation would involve:

Confirming Direct Inhibition: Performing in vitro kinase assays with the purified enzyme to determine the compound's inhibitory potency (e.g., IC50 value).

Determining the Mode of Inhibition: Conducting kinetic studies to ascertain whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrates (e.g., ATP and the protein substrate). The potential for covalent inhibition due to the butanal moiety would also be investigated.

Cellular Target Engagement: Using techniques such as cellular thermal shift assays (CETSA) or Western blotting with phospho-specific antibodies to confirm that the compound engages and inhibits the target kinase within a cellular context.

Mapping Downstream Signaling Events: Analyzing the phosphorylation status of downstream substrates of the target kinase to demonstrate that the compound's effect propagates through the intended signaling pathway.

By combining these molecular and cellular approaches, a comprehensive understanding of the compound's mechanism of action can be achieved, providing a solid foundation for its further development as a potential therapeutic agent or research tool.

Advanced Analytical Methodologies for Detection and Quantification in Research Settings

Method Development for High-Throughput Screening in Chemical Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large numbers of compounds. For the screening of chemical libraries containing "4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal" or its derivatives, the development of suitable HTS assays is paramount.

Virtual screening methodologies can be employed as a preliminary, cost-effective step. High-Throughput Virtual Screening (HTVS) can be used to analyze large libraries of pyrazole-containing compounds to identify potential candidates with desired binding affinities to biological targets. researchgate.net This computational approach accelerates the discovery process by prioritizing compounds for subsequent experimental validation. researchgate.net

For experimental HTS, assays are designed to be rapid, sensitive, and amenable to automation. The aldehyde functional group of "this compound" can be exploited for the development of specific assays. For instance, a fluorometric assay could be developed based on the reaction of the aldehyde with a fluorogenic reagent, leading to a measurable increase in fluorescence intensity.

Microbiological screening platforms can also be adapted for HTS. The screening of functionalized pyrazoles against various microbial strains can identify compounds with potential antimicrobial activity. nih.gov Such assays are typically performed in microplate format, allowing for the simultaneous testing of numerous compounds.

The development of HTS methods for "this compound" would involve several key steps:

Assay Miniaturization: Adapting the assay to a low-volume format (e.g., 96- or 384-well plates) to conserve reagents and compound.

Reagent Optimization: Fine-tuning the concentrations of all assay components to achieve a robust and sensitive signal.

Automation: Utilizing liquid handling robotics to ensure high throughput and reproducibility.

Data Analysis: Implementing automated data analysis pipelines to process the large datasets generated.

Table 1: Hypothetical Parameters for a High-Throughput Screening Assay

| Parameter | Description |

| Assay Principle | Fluorescence-based detection of aldehyde |

| Plate Format | 384-well |

| Reaction Volume | 20 µL |

| Compound Concentration | 10 µM |

| Incubation Time | 15 minutes |

| Detection Wavelength | Excitation: 360 nm, Emission: 460 nm |

Chromatographic Separation and Detection Methods (e.g., LC-MS/MS, GC-MS) for Trace Analysis in Complex Matrices

For the sensitive and selective analysis of "this compound" in complex matrices such as reaction mixtures or in vitro biological samples, chromatographic methods coupled with mass spectrometry are the gold standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of pyrazole (B372694) derivatives. nih.govresearchgate.net A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for the separation of this moderately polar compound. researcher.liferesearchgate.netijcpa.in The use of a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would likely provide good chromatographic resolution.

Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would provide the necessary selectivity for quantification in complex matrices. The precursor ion would be the protonated molecule [M+H]+, and specific product ions would be monitored.

Table 2: Proposed LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ions (m/z) | To be determined experimentally |

| Collision Energy | To be optimized |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of the aldehyde group, "this compound" may be amenable to GC-MS analysis, potentially after derivatization to improve its thermal stability and chromatographic behavior. The brominated nature of the compound makes it suitable for detection by mass spectrometry. thermofisher.comnih.govresearchgate.netosti.govlabrulez.com

The fragmentation patterns of pyrazoles in GC-MS have been studied, which can aid in the structural elucidation and identification of related compounds. researchgate.net For trace analysis of this brominated heterocyclic compound, a high-resolution GC coupled with a sensitive mass spectrometer would be employed. thermofisher.com

Table 3: Potential GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| GC System | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range (m/z) | 50-400 |

Development of Spectrophotometric Assays for Quantification in Research Contexts

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of compounds in certain research applications, particularly for routine analysis where high sensitivity is not the primary requirement.

The development of a spectrophotometric assay for "this compound" would likely focus on the reactivity of the aldehyde group or the UV absorbance of the pyrazole ring. Pyrazole derivatives are known to exhibit UV absorbance, and the presence of chromophoric or auxochromic substituents can enhance their spectrophotometric properties. taylorfrancis.com

A colorimetric assay could be developed by reacting the aldehyde with a specific reagent to produce a colored product. For example, the reaction of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) forms a colored hydrazone that can be quantified spectrophotometrically. The pyrazole moiety itself can also be a key component in the design of fluorescent chemosensors, where its coordination with metal ions can lead to changes in fluorescence, a principle that could be adapted for quantification. rsc.org

The development of such an assay would involve:

Selection of a suitable chromogenic or fluorogenic reagent.

Optimization of reaction conditions (e.g., pH, temperature, and reaction time).

Determination of the wavelength of maximum absorbance (λmax) or emission.

Construction of a calibration curve to establish the linear range of the assay.

Table 4: Example of a Spectrophotometric Assay Development Outline

| Step | Description |

| 1. Reagent Screening | Test various aldehyde-reactive chromogenic reagents (e.g., DNPH, Purpald). |

| 2. Wavelength Scan | Determine the λmax of the colored product. |

| 3. Optimization | Vary pH, reagent concentration, and incubation time to maximize absorbance. |

| 4. Calibration | Prepare a series of standards and generate a calibration curve. |

| 5. Validation | Assess the linearity, accuracy, and precision of the method. |

Future Research Directions and Unaddressed Research Gaps

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic pathways to 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal is a primary research objective. Current synthetic paradigms for pyrazoles often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research should pivot towards modern synthetic strategies that prioritize sustainability and efficiency.

Key areas for exploration include:

Photocatalyzed Cycloadditions: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. acs.org A potential route could involve a [3+2] cycloaddition between a diazo compound and an appropriately functionalized alkyne or alkene, where the aldehyde group acts as a directing or removable group. acs.org

Green Catalysis: The use of heterogeneous or reusable catalysts, such as solid-phase vinyl alcohol (SPVA) or metal-organic frameworks (MOFs), could lead to more sustainable synthetic processes with easier product isolation and catalyst recycling. rsc.org

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. Developing a flow-based synthesis for this compound could enable its production in a more controlled and reproducible manner.

In-depth Mechanistic Studies of Unexplored Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The interplay between the pyrazole (B372694) core, the bromo substituent, and the butanal side chain likely gives rise to unique reactivity that warrants detailed investigation.

Prospective mechanistic studies could focus on:

Regioselectivity of Cyclization: In pyrazole synthesis, the formation of regioisomers is a common challenge. Mechanistic studies, potentially aided by computational modeling, could elucidate the factors controlling the regioselectivity in the formation of the 1,5-disubstituted pyrazole ring of the target compound.

Reactivity of the Butanal Side Chain: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. Detailed kinetic and mechanistic studies of reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations involving the butanal side chain would be highly valuable.

Influence of the Bromo Substituent: The bromine atom at the 4-position can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a gateway to a diverse array of functionalized pyrazoles. Mechanistic investigations into these transformations would be instrumental in expanding the synthetic utility of the parent compound.

Application of the Compound in Materials Science or Catalysis Research

While direct applications of this compound in materials science and catalysis are yet to be reported, the broader pyrazole literature suggests several promising avenues for exploration. jetir.org

Potential applications to be investigated:

| Potential Application Area | Rationale based on Pyrazole Chemistry | Specific Research Direction for this compound |

| Fluorescent Materials | Pyrazole derivatives can be designed to exhibit fluorescence, making them useful as dyes and sensors. jetir.org | Modification of the pyrazole core and butanal side chain to tune the photophysical properties and develop novel fluorescent probes for bioimaging or chemical sensing. |

| Corrosion Inhibitors | Some pyrazole derivatives have shown efficacy in preventing metal corrosion. jetir.org | Evaluation of the compound's ability to form a protective layer on metal surfaces and investigation of its structure-activity relationship as a corrosion inhibitor. |

| Ligands for Catalysis | The nitrogen atoms of the pyrazole ring can coordinate with metal centers, making pyrazoles valuable ligands in transition metal catalysis. | Synthesis of novel ligands by derivatizing the butanal side chain to create bidentate or polydentate ligands for use in asymmetric catalysis or cross-coupling reactions. |

Development of Advanced Computational Models for Predictive Analysis

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. eurasianjournals.com For a novel compound like this compound, computational modeling can provide valuable insights and guide experimental efforts.

Future computational research should aim to:

Predict Spectroscopic Properties: Employing methods like Density Functional Theory (DFT) to calculate and predict NMR, IR, and UV-Vis spectra would aid in the characterization of the compound and its derivatives.

Model Reaction Mechanisms: Computational studies can be used to map out the potential energy surfaces of key reactions, identify transition states, and rationalize observed selectivities. eurasianjournals.com

Structure-Property Relationships: By systematically modifying the structure of the compound in silico, it is possible to develop quantitative structure-activity relationship (QSAR) models to predict its potential biological activity or material properties. nih.gov

Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility of the butanal side chain and its interactions with potential biological targets or in different solvent environments. eurasianjournals.com

Expansion of the Compound's Utility as a Versatile Organic Intermediate

The presence of multiple reactive sites—the aldehyde, the C-Br bond, and the pyrazole ring itself—positions this compound as a potentially valuable and versatile intermediate in organic synthesis. umich.edu

Future work should focus on showcasing its synthetic utility through:

Tandem and Domino Reactions: Designing reaction sequences where multiple transformations occur in a single pot, utilizing the different reactive handles of the molecule, would be a highly efficient way to build molecular complexity.

Synthesis of Fused Heterocycles: The butanal side chain can be used as a linchpin to construct fused heterocyclic systems, such as pyrazolo-pyridines or pyrazolo-pyrimidines, which are prevalent scaffolds in medicinal chemistry.

Derivatization via Cross-Coupling: A systematic exploration of palladium-catalyzed cross-coupling reactions at the C4-position would allow for the introduction of a wide range of substituents, thereby generating a library of novel pyrazole derivatives for screening in various applications.